2-(3-Bromophenyl)-1,3-benzoxazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole derivatives often involves the Suzuki reaction, a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides. A study by Seth et al. (2014) describes the synthesis of 2-(2-arylphenyl)benzoxazoles through the Suzuki reaction, highlighting a method that could be adapted for synthesizing 2-(3-Bromophenyl)-1,3-benzoxazole (Seth et al., 2014). Additionally, Wu et al. (2014) discuss a Cu-catalyzed intramolecular coupling reaction that efficiently synthesizes 2-substituted benzoxazoles, a method that can be applicable for creating the 2-(3-Bromophenyl)-1,3-benzoxazole compound (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including 2-(3-Bromophenyl)-1,3-benzoxazole, is characterized by X-ray crystallography and spectroscopic methods. Pérez-Pérez et al. (2015) provide insights into the crystal structure of a related benzoxazole compound, which could offer parallels in understanding the structural aspects of 2-(3-Bromophenyl)-1,3-benzoxazole (Pérez-Pérez et al., 2015).
Chemical Reactions and Properties
Benzoxazole compounds, including 2-(3-Bromophenyl)-1,3-benzoxazole, participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. The bromophenyl group, for example, offers sites for further substitution reactions, potentially useful in creating more complex molecules for materials or pharmaceutical applications. Gopalaiah and Chandrudu (2015) discuss an iron(II) bromide-catalyzed oxidative coupling reaction that could be relevant for modifications of benzoxazole compounds (Gopalaiah & Chandrudu, 2015).
Scientific Research Applications
Anti-Inflammatory Properties
The compound 2-(2-arylphenyl)benzoxazole, closely related to 2-(3-Bromophenyl)-1,3-benzoxazole, has been identified as a new ligand for cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This compound demonstrated selective inhibition of COX-2 and showed comparable anti-inflammatory potency to clinically used NSAIDs like celecoxib and diclofenac in in vivo studies (Seth et al., 2014).
Fluorescent Probe Applications
Derivatives of benzoxazole, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been applied in fluorescent probe sensing for magnesium and zinc cations. These fluorophores demonstrate high sensitivity and selectivity, changing fluorescence in response to pH and metal cations (Tanaka et al., 2001).
Antimicrobial Activity
Another related derivative, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole, exhibits antimicrobial activity. These compounds have shown effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Phatangare et al., 2013).
Catalytic Synthesis Applications
Benzoxazole derivatives, including those related to 2-(3-Bromophenyl)-1,3-benzoxazole, have been synthesized using ZnO nanoparticles as a catalyst. This process demonstrates a green, efficient method for producing benzoxazole derivatives at room temperature (Banerjee et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(3-bromophenyl)-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXVASQRAJENK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309372 | |
Record name | 2-(3-Bromophenyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,3-benzoxazole | |
CAS RN |
99586-31-9 | |
Record name | 2-(3-Bromophenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99586-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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